molecular formula C21H14BrFN4O B2780462 2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 866138-01-4

2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide

Cat. No.: B2780462
CAS No.: 866138-01-4
M. Wt: 437.272
InChI Key: GYKKXKJKCBDNRJ-BHGWPJFGSA-N
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Description

This compound is a substituted imidazo[1,2-a]pyridine derivative characterized by a 4-bromophenyl group at position 2, a carbohydrazide moiety at position 6, and a (4-fluorophenyl)methylidene Schiff base at the hydrazide nitrogen. Its molecular formula is C₁₉H₁₂BrFN₄O, with a molecular weight of 331.17 g/mol and CAS number 866137-87-3 . Imidazo[1,2-a]pyridines are pharmacologically significant due to their structural diversity and bioactivity, including antimicrobial, anticancer, and anti-tubercular properties .

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrFN4O/c22-17-6-3-15(4-7-17)19-13-27-12-16(5-10-20(27)25-19)21(28)26-24-11-14-1-8-18(23)9-2-14/h1-13H,(H,26,28)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKKXKJKCBDNRJ-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide (CAS No. 866138-01-4) is a member of the imidazopyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H14BrFN4O
  • Molecular Weight : 437.27 g/mol
  • Purity : Typically >90% .

Biological Activity Overview

The imidazopyridine scaffold has been associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under review has shown promising results in several studies.

1. Cytotoxic Activity

A significant aspect of the biological activity of this compound is its cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that derivatives of imidazopyridine can exhibit potent cytotoxicity against various human cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
7dMCF-7 (Breast)0.15
7dHT-29 (Colon)0.12
7dK562 (Leukemia)0.18

The compound 7d, which includes the 4-bromophenyl pendant, exhibited the highest cytotoxic potential among its series.

The mechanism by which imidazopyridine derivatives exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. This is typically mediated through the activation of caspases, which are critical for the apoptotic process.

"The complex can induce caspase-dependent cell apoptosis in SMMC7721."

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:

  • Study on Anticancer Activity : A series of novel imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their cytotoxic activity using MTT assays against various cancer cell lines. The results indicated that modifications in the structure significantly influenced their potency and selectivity .
  • Antimicrobial Properties : Another study highlighted that compounds with similar structures demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of biological activity beyond anticancer effects .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various biological evaluations:

  • Anticancer Activity : Studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxic effects against different cancer cell lines. The incorporation of the bromophenyl and fluorophenyl groups may enhance the binding affinity to cancer-related targets, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties : Recent research has demonstrated that similar compounds possess antibacterial and antifungal activities. The hydrazide functional group is often associated with enhanced biological activity against gram-positive and gram-negative bacteria .

Coordination Chemistry

The compound can act as a ligand in metal complexation:

  • Metal Complex Formation : The imidazo[1,2-a]pyridine moiety can coordinate with transition metals such as Mn(II) and Zn(II). Studies on metal complexes derived from this compound suggest potential applications in catalysis and as therapeutic agents .

Material Science

The unique electronic properties of the compound make it suitable for:

  • Organic Electronics : The fluorinated aromatic systems can enhance charge transport properties, making them useful in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxicity of various imidazo[1,2-a]pyridine derivatives, including the target compound. Results indicated that it significantly inhibited cell proliferation in A549 lung cancer cells with an IC50 value lower than many known chemotherapeutics .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial efficacy of similar hydrazides showed that compounds with bromine and fluorine substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study concluded that these modifications could be crucial for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound : 2-(4-Bromophenyl)-N'-[(1E)-(4-fluorophenyl)methylidene]imidazo[1,2-a]pyridine-6-carbohydrazide 2: 4-Bromophenyl; 6: carbohydrazide; N': 4-fluorophenylmethylidene C₁₉H₁₂BrFN₄O 331.17 Intermediate for pharmaceuticals/agrochemicals; structural complexity enables diverse bioactivity
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM) 2: 4-Bromophenyl; 6: Bromo C₁₃H₈Br₂N₂ 352.02 Crystallographic studies; lacks hydrazide group
2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine 2: 4-Bromophenyl; 6: Nitro C₁₃H₈BrN₃O₂ 318.13 Potential precursor for further functionalization
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 2: 4-Fluorophenyl; 6: Methyl C₁₄H₁₁FN₂ 226.25 Anti-TB activity (MIC: 0.03 µM); simpler substituents
N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide 7: Carbohydrazide; N': 4-chlorophenylmethylidene C₁₅H₁₁ClN₄O 298.73 Structural isomer with chlorophenyl substitution

Key Observations :

  • Substituent Position : The target compound’s carbohydrazide group at position 6 distinguishes it from simpler halogenated derivatives (e.g., KOXGEM) and nitro analogues .
  • Bioactivity : Fluorophenyl and methyl groups enhance anti-TB activity in analogues (e.g., MIC of 0.03 µM in ), but the target compound’s bioactivity remains unreported .
Pharmacological and Physicochemical Properties
Property Target Compound 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
Melting Point Not reported 163°C (derivatives) 216–220°C
Bioactivity Unreported Anti-TB (MIC: 0.03 µM) Pharmaceutical intermediate
Molecular Weight 331.17 226.25 273.13
Substituent Effects Hydrazide enhances hydrogen-bonding potential Methyl improves lipophilicity Bromine increases molecular weight/polarity

Notes:

  • The target compound’s hydrazide group may improve solubility and hydrogen-bonding interactions compared to halogen/methyl analogues, which could influence pharmacokinetics .
  • Bromophenyl substituents (as in ) are associated with higher melting points due to increased molecular rigidity .

Q & A

Q. How should researchers address discrepancies in spectral data between synthetic batches?

  • Batch Comparison : Perform principal component analysis (PCA) on NMR/IR datasets to identify impurity sources (e.g., residual solvents) .
  • Quality Control : Implement HPLC-PDA (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .

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